molecular formula C20H20N6O2 B2471061 2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 955336-64-8

2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

Cat. No. B2471061
CAS RN: 955336-64-8
M. Wt: 376.42
InChI Key: ZWXKQZDMBCLLLN-UHFFFAOYSA-N
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Description

The compound “2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol” belongs to a class of organic compounds known as indoles . These compounds contain an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of a novel series of pyrano [2,3- d ]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 .


Chemical Reactions Analysis

While specific chemical reactions involving “2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol” are not available, related compounds have been studied. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Kaping et al. (2016) describes the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to 2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol. This synthesis was facilitated by ultrasound irradiation and KHSO4 in an aqueous medium. These compounds were noted for their anti-inflammatory and anti-cancer activities (Kaping, S., et al., 2016).

Anticancer Activity

  • Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives. These compounds were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer research (Hassan, A. S., et al., 2014).

Green Chemistry Synthesis

  • Patravale et al. (2014) developed a green chemistry approach for synthesizing 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives. This method emphasized high atom economy and a nontoxic solvent system, important for sustainable chemical synthesis. The study also evaluated these compounds for anticancer activity, particularly against the human breast cancer cell line MCF7 (Patravale, A., et al., 2014).

Chemical Structure and Regioselectivity

  • Miyashita et al. (1990) conducted studies on pyrazolo[3,4-d]pyrimidine derivatives, focusing on the facile preparation of 1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones. This research contributes to understanding the chemical structure and regioselectivity of compounds similar to 2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol (Miyashita, A., et al., 1990).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, 2-amino-4- (3,4- (methylenedioxy)benzylamino)-6- (3-methoxyphenyl)pyrimidine (AMBMP), a canonical Wnt/β-catenin pathway activator, was found to influence the inflammatory response of TLR-engaged innate cells in vitro .

Future Directions

The future directions for the study of “2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, triazole-pyrimidine-based compounds have shown promising neuroprotective and anti-neuroinflammatory properties, indicating that they could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

2-[[4-(4-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-28-16-9-7-14(8-10-16)23-18-17-13-22-26(15-5-3-2-4-6-15)19(17)25-20(24-18)21-11-12-27/h2-10,13,27H,11-12H2,1H3,(H2,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXKQZDMBCLLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

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